molecular formula C16H14FNO2 B2936613 N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 941947-86-0

N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B2936613
CAS No.: 941947-86-0
M. Wt: 271.291
InChI Key: QYIZIIIBMSSCJY-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a chromene-derived compound featuring a carboxamide group linked to a 4-fluorophenyl substituent. The 4-fluorophenyl moiety is a common pharmacophore in drug design, often improving metabolic stability and bioavailability through electronic and steric effects.

Properties

IUPAC Name

N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c17-13-5-7-14(8-6-13)18-16(19)12-9-11-3-1-2-4-15(11)20-10-12/h1-8,12H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIZIIIBMSSCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the reaction of 4-fluoroaniline with 3,4-dihydro-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Quinazoline Derivatives

N-(4-Fluorophenyl)quinazolin-4-amine () replaces the chromene core with a quinazoline ring. This compound exhibited potent anti-inflammatory activity, surpassing the standard drug indomethacin in efficacy .

Maleimide Derivatives

N-(4-Fluorophenyl)maleimide () demonstrated moderate inhibitory activity against monoacylglycerol lipase (MGL; IC₅₀ = 5.18 μM). Notably, halogen substitution (F, Cl, Br, I) on the phenyl ring showed minimal impact on potency, suggesting electronic effects rather than steric bulk dominate activity . This finding implies that the fluorophenyl group in the target compound may similarly contribute to target engagement without requiring larger halogens.

Phthalimide Derivatives

3-Chloro-N-phenyl-phthalimide () highlights the role of isoindoline-1,3-dione cores in polymer synthesis.

Substituent Effects: Fluorophenyl vs. Other Halogens

This suggests the 4-fluorophenyl group in the target compound may optimize a balance between lipophilicity and electronic effects without compromising potency. Fluorine’s electronegativity could enhance hydrogen bonding or reduce oxidative metabolism compared to bulkier halogens.

Metabolic Stability: Amide vs. Sulfonamide Linkers

In , N-(4-fluorophenyl)-fluoroacetanilide (amide) retained only 20% integrity after 120 minutes in pig liver esterase, whereas its sulfonamide analog retained 95% . This underscores the vulnerability of amide bonds to enzymatic hydrolysis. For the target compound, replacing the carboxamide with a sulfonamide could enhance metabolic stability, though this may alter target affinity or solubility.

Enzyme Inhibition and Binding Affinity

identifies 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid as a kynurenine formamidase (KFase) inhibitor with a binding affinity of -8.7 kcal/mol . While the target compound’s chromene core differs from this pyrimidine derivative, the shared 4-fluorophenyl group may facilitate similar interactions with hydrophobic enzyme pockets.

Data Table: Comparative Analysis of Structural and Functional Properties

Compound Core Structure Key Substituent Biological Activity/Property Key Finding Reference
N-(4-Fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide Chromene carboxamide 4-Fluorophenyl Hypothetical enzyme modulation Structural rigidity may enhance specificity -
N-(4-Fluorophenyl)quinazolin-4-amine Quinazoline 4-Fluorophenyl Anti-inflammatory (superior to indomethacin) Planar core enhances target interaction
N-(4-Fluorophenyl)maleimide Maleimide 4-Fluorophenyl MGL inhibition (IC₅₀ = 5.18 μM) Halogen size has minimal impact on potency
N-(4-Fluorophenyl)-fluoroacetanilide Acetanilide 4-Fluorophenyl Low metabolic stability (20% remaining) Amide bonds prone to hydrolysis
3-(4-Fluorophenyl)-2,4-dioxo-pyrimidine Pyrimidine 4-Fluorophenyl KFase inhibition (-8.7 kcal/mol) Fluorophenyl enhances hydrophobic binding

Biological Activity

N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14FNO2C_{16}H_{14}FNO_2, with a molecular weight of approximately 273.29 g/mol. The presence of the fluorophenyl group enhances its stability and biological activity. The compound is characterized by a chromene ring structure that is substituted with a carboxamide group.

This compound exhibits several biological activities through various mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway by reducing the production of pro-inflammatory mediators such as prostaglandins.
  • Antioxidant Activity : The compound may enhance the body's ability to neutralize reactive oxygen species (ROS), contributing to reduced oxidative stress.
  • Antimicrobial and Anticancer Properties : Preliminary studies indicate potential antimicrobial and anticancer effects, suggesting its utility in treating infections and various forms of cancer.

Research Findings

Several studies have investigated the biological activity of this compound:

  • In vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against breast and colon cancer cells, showing promising results in inhibiting cell proliferation.
  • Antioxidant Studies : A study highlighted its potential as an antioxidant agent, where it was found to scavenge free radicals effectively, thus protecting cellular components from oxidative damage.
  • Enzyme Interaction Studies : Investigations into its interaction with COX enzymes revealed that it could serve as a lead compound for developing anti-inflammatory drugs due to its selective inhibition properties .

Case Study 1: Anticancer Activity

A recent study evaluated the efficacy of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutics used in clinical settings.

Case Study 2: Antioxidant Potential

In another study focusing on oxidative stress models, the compound demonstrated a remarkable ability to reduce lipid peroxidation levels in rat liver homogenates when compared to control groups treated with known antioxidants.

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
COX InhibitionReduces inflammation via decreased prostaglandins
Antioxidant ActivityScavenges free radicals
CytotoxicityInhibits proliferation in cancer cell lines
Antimicrobial ActivityExhibits inhibitory effects against pathogens

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